molecular formula C8H10BrNO B3029424 3-(6-Bromopyridin-3-yl)propan-1-ol CAS No. 656827-76-8

3-(6-Bromopyridin-3-yl)propan-1-ol

Katalognummer B3029424
CAS-Nummer: 656827-76-8
Molekulargewicht: 216.07
InChI-Schlüssel: MXQCAFIUXXQSSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(6-Bromopyridin-3-yl)propan-1-ol" is not directly mentioned in the provided papers, but related bromopyridine compounds have been synthesized and characterized, which can offer insights into the chemical behavior and properties that might be expected for the compound . Bromopyridines are a class of compounds that are often used in pharmaceuticals and as intermediates in organic synthesis due to their reactivity and ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of bromopyridine derivatives typically involves halogenation reactions, nucleophilic substitutions, or condensation reactions. For instance, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine involved investigating the molecular geometry and intermolecular interactions in the solid state . Similarly, the Schiff-base compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol was synthesized and characterized by various spectroscopic methods and X-ray single crystal diffraction . These studies suggest that the synthesis of "3-(6-Bromopyridin-3-yl)propan-1-ol" would likely involve careful selection of starting materials and reaction conditions to introduce the bromine atom and the propan-1-ol moiety to the pyridine ring.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the geometry of the molecule in the solid state. For example, the crystal structure of the compound mentioned in paper is stabilized by π-π interactions and intermolecular hydrogen bonding . The Schiff-base compound from paper displays a trans configuration about the C=N double bond, which is a common feature in such compounds . These findings suggest that "3-(6-Bromopyridin-3-yl)propan-1-ol" would also exhibit specific geometric features and intermolecular interactions that could be elucidated through similar structural analysis techniques.

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical reactions, including nucleophilic substitution, coupling reactions, and the formation of coordination complexes. The papers provided do not detail specific reactions for "3-(6-Bromopyridin-3-yl)propan-1-ol," but they do describe reactions for similar compounds. For instance, the tosylation of a related compound was performed to introduce a tosylate group . Another compound was prepared using nucleophilic substitution and diazotization-sandmeyer reaction . These reactions highlight the versatility of bromopyridine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from their molecular structure and the nature of their substituents. The crystal packing, hydrogen bonding, and π-π interactions contribute to the stability and solubility of these compounds . The density and crystallographic parameters provided in the papers offer a glimpse into the solid-state properties of these compounds. The Schiff-base compound's intra- and inter-molecular hydrogen bonds suggest potential solubility in polar solvents . The antibacterial activities of a related compound indicate potential biological applications .

Wissenschaftliche Forschungsanwendungen

Chemical Modifications to Enhance Safety and Efficacy

A study by Palmer et al. (2012) investigated the structural modifications of compounds containing 3-methoxy-2-aminopyridine to mitigate safety risks such as mutagenic potential and drug-drug interaction. This research is relevant for enhancing the safety profile of related compounds like 3-(6-Bromopyridin-3-yl)propan-1-ol (Palmer et al., 2012).

Antifungal Properties

Lima-Neto et al. (2012) synthesized derivatives of 1,2,3-Triazoles, which included compounds similar to 3-(6-Bromopyridin-3-yl)propan-1-ol, and evaluated their antifungal activities. Their findings could indicate potential antifungal applications for similar compounds (Lima-Neto et al., 2012).

Neurogenesis Induction

Research by Shin et al. (2015) on derivatives of P7C3, which includes compounds like 3-(6-Bromopyridin-3-yl)propan-1-ol, demonstrated an ability to induce neurogenesis in neural stem cells. This suggests potential applications in neural regeneration and treatment of neurological disorders (Shin et al., 2015).

Catalytic Applications

Han (2010) researched the catalytic coupling of 3-bromopyridine, a compound structurally related to 3-(6-Bromopyridin-3-yl)propan-1-ol, demonstrating potential applications in catalysis and synthesis of complex molecules (Han, 2010).

Photocatalytic CO2 Reduction

A study by Gholamkhass et al. (2005) on supramolecular metal complexes, involving derivatives of 3-(6-Bromopyridin-3-yl)propan-1-ol, explored their applications in photocatalytic CO2 reduction. This research is significant for environmental applications, particularly in carbon capture and reduction strategies (Gholamkhass et al., 2005).

Safety And Hazards

The safety information available indicates that “3-(6-Bromopyridin-3-yl)propan-1-ol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Eigenschaften

IUPAC Name

3-(6-bromopyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQCAFIUXXQSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743623
Record name 3-(6-Bromopyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Bromopyridin-3-yl)propan-1-ol

CAS RN

656827-76-8
Record name 3-(6-Bromopyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon, 560 mg (2.17 mmol) of 3-(6-bromopyridin-3-yl)propionic acid ethyl ester and 94.6 mg (4.34 mmol) of lithium borohydride were stirred in 40 ml of THF at 40° C. for 3 h. After cooling, the mixture was cautiously hydrolyzed with water, the precipitate was filtered off with suction, and the filtrate was concentrated and admixed with water and ethyl acetate. The organic phase was separated, washed with water and concentrated. Yield: 450 mg (96%).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
94.6 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Bromopyridin-3-yl)propan-1-ol
Reactant of Route 2
3-(6-Bromopyridin-3-yl)propan-1-ol
Reactant of Route 3
3-(6-Bromopyridin-3-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(6-Bromopyridin-3-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(6-Bromopyridin-3-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(6-Bromopyridin-3-yl)propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.